molecular formula C18H16O6 B191469 3-Hydroxy-2',4',7-trimethoxyflavone CAS No. 263365-51-1

3-Hydroxy-2',4',7-trimethoxyflavone

Cat. No. B191469
CAS RN: 263365-51-1
M. Wt: 328.3 g/mol
InChI Key: CPSQIOPVWINXFH-UHFFFAOYSA-N
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Description

3-Hydroxy-2’,4’,7-trimethoxyflavone is a flavonoid compound . It has been reported to show a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2’,4’,7-trimethoxyflavone is C18H16O6 . The exact mass and monoisotopic mass are 328.09468823 g/mol . The structure of the compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-2’,4’,7-trimethoxyflavone include a molecular weight of 328.3 g/mol, XLogP3 of 2.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 4, topological polar surface area of 74.2 Ų, and complexity of 502 .

Scientific Research Applications

Medicine

3-Hydroxy-2’,4’,7-trimethoxyflavone has been identified as a compound with potential medicinal applications. It is a flavonoid that could play a role in cancer prevention and treatment due to its structure similar to quercetin . Its derivatives are being studied for their anti-inflammatory and anticancer activities .

Agriculture

In agriculture, this compound could be used as an intermediate in the synthesis of more complex molecules that may serve as plant protectants or growth regulators. Its solubility in organic solvents like chloroform and methanol suggests it could be formulated for agricultural applications .

Material Science

The compound’s properties make it a candidate for use in material science, particularly in the synthesis of organic compounds. Its role as an intermediate can lead to the development of new materials with specific desired properties .

Environmental Science

3-Hydroxy-2’,4’,7-trimethoxyflavone might be used in environmental science research, particularly in the study of plant metabolites and their interactions with the environment. It could also be relevant in the analysis of soil and water samples for environmental monitoring .

Food Industry

Flavonoids like 3-Hydroxy-2’,4’,7-trimethoxyflavone are often explored for their antioxidant properties. In the food industry, they could be used as natural preservatives to extend the shelf life of food products by protecting them against oxidative damage .

Cosmetics

In the cosmetics industry, flavonoids are known for their antioxidant and skin-protective properties. This compound could be incorporated into skincare products to help protect the skin from oxidative stress and aging .

Biotechnology

This compound may have applications in biotechnology, particularly in proteomics research where it could be used as a biochemical tool for studying protein interactions and functions .

Analytical Chemistry

3-Hydroxy-2’,4’,7-trimethoxyflavone can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, especially in the analysis of flavonoid content in various samples .

Future Directions

The future directions of research on 3-Hydroxy-2’,4’,7-trimethoxyflavone could involve further investigation of its mechanism of action, especially its potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) . Additionally, more research could be done to fully understand its synthesis and chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-2’,4’,7-trimethoxyflavone are inflammatory mediators and pro-inflammatory cytokines . These targets play a crucial role in the body’s immune response, particularly in inflammation. The compound interacts with these targets to exert its anti-inflammatory effects .

Mode of Action

3-Hydroxy-2’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators, nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines . This inhibition results in a decrease in inflammation, demonstrating the compound’s anti-inflammatory properties .

Biochemical Pathways

The compound affects the nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) pathways . These pathways are involved in the production of NO and PGE2, respectively. By inhibiting these pathways, 3-Hydroxy-2’,4’,7-trimethoxyflavone reduces the production of these inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

As a flavonol, 3-Hydroxy-2’,4’,7-trimethoxyflavone is more lipophilic than hydroxyl flavones due to its methoxy groups . This lipophilicity may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability . .

Result of Action

The result of the action of 3-Hydroxy-2’,4’,7-trimethoxyflavone is a significant reduction in inflammation . This is achieved through the inhibition of inflammatory mediators and pro-inflammatory cytokines, leading to a decrease in the inflammatory response .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-2’,4’,7-trimethoxyflavone can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its solubility in different environments . .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQIOPVWINXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350968
Record name 3-Hydroxy-2',4',7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2',4',7-trimethoxyflavone

CAS RN

263365-51-1
Record name 3-Hydroxy-2',4',7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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